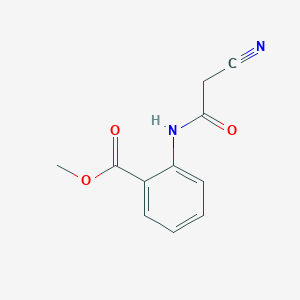

Methyl 2-(2-Cyanoacetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

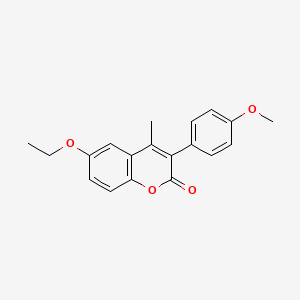

Methyl 2-(2-Cyanoacetamido)benzoate is a chemical compound with the molecular formula C₁₁H₁₀N₂O₃ . It is an ester characterized by the presence of a cyanoacetamido group attached to a benzoate moiety. The structure consists of a benzene ring (benzoate) with a cyanoacetamido group (containing a nitrile function) at the 2-position. The compound is a colorless liquid that is poorly soluble in water but miscible with organic solvents .

Synthesis Analysis

- Fusion : Solvent-free reaction of aryl amines with ethyl cyanoacetate is widely used for the preparation of cyanoacetanilides .

Molecular Structure Analysis

The molecular structure of Methyl 2-(2-Cyanoacetamido)benzoate consists of a benzene ring (benzoate) with a cyanoacetamido group attached at the 2-position. The active hydrogen on C-2 can participate in various condensation and substitution reactions .

Chemical Reactions Analysis

One notable reaction involves the treatment of Methyl 2-(2-Cyanoacetamido)benzoate with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine. This reaction yields a spiro[indoline-3,4-pyridine] derivative .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antibacterial Applications

Methyl 2-(2-Cyanoacetamido)benzoate has shown potential in the field of antibacterial research. It has been used as a precursor for synthesizing various scaffolds containing benzocaine core, such as triazine, pyridone, thiazolidinone, thiazole, and thiophene. These compounds have demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Taha, Keshk, Khalil, & Fekri, 2020).

Organic Synthesis and Pharmaceuticals

Methyl 2-formyl benzoate, closely related to methyl 2-(2-cyanoacetamido)benzoate, is known for its versatility in organic synthesis. It serves as a bioactive precursor due to its variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This compound is a significant structure in the development of new bioactive molecules and is commonly used as a raw material in medical product preparation (Farooq & Ngaini, 2019).

Crystal Engineering

Methyl 2-(carbazol-9-yl)benzoate, another similar compound, demonstrates interesting properties in crystal engineering. This compound transforms under high pressure, shifting from a structure with eight molecules in the crystallographic asymmetric unit to a more stable Z′ = 2 structure. Such studies provide insights into the behavior of molecular structures under varying conditions, contributing to the field of crystal engineering (Johnstone et al., 2010).

Synthesis of Novel Compounds

Methyl 2-(2-cyanoacetamido)benzoate is a versatile substrate for the synthesis of a variety of novel compounds. These include pyrimidine, 4H-3,1-benzoxazin-4-one, pyrazolo[5,1-b]quinazoline, pyrido[1,2-a]quinazoline, and chromeno[3',4':4,5]pyrido[1,2-a]quinazoline derivatives. Its flexibility as a precursor highlights its importance in the field of chemical synthesis and pharmaceutical research (Ammar, Bondock, & Al-Sehemi, 2011).

Photophysical Properties

Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, a derivative of methyl 2-(2-cyanoacetamido)benzoate, has shed light on its photophysical properties. This includes studies on quantum yields and excited-state proton transfer, which are crucial in understanding the luminescence properties of these compounds (Kim et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-[(2-cyanoacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVMWTHSYFQYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2964618.png)

![2-chloro-3-({[(2-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2964619.png)

![2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride](/img/structure/B2964623.png)

![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime](/img/structure/B2964629.png)